![molecular formula C14H15NS B14510500 2-Methyl-N-[(phenylsulfanyl)methyl]aniline CAS No. 62723-85-7](/img/structure/B14510500.png)
2-Methyl-N-[(phenylsulfanyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-[(phenylsulfanyl)methyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a phenylsulfanyl group attached to the nitrogen atom, making it a unique derivative of aniline. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(phenylsulfanyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperature and/or high pressure to ensure high yields.
Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60°C) and uses NaOH as a base. The reaction mechanism suggests an active homogeneous ruthenium complex and β-hydride elimination of methanol as the rate-determining step.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-[(phenylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated arenes and strong nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.
Aplicaciones Científicas De Investigación
2-Methyl-N-[(phenylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-[(phenylsulfanyl)methyl]aniline involves its interaction with molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with a methyl group attached to the nitrogen atom.
Phenylsulfanylaniline: An aniline derivative with a phenylsulfanyl group attached to the nitrogen atom.
Uniqueness
2-Methyl-N-[(phenylsulfanyl)methyl]aniline is unique due to the presence of both a methyl group and a phenylsulfanyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62723-85-7 |
|---|---|
Fórmula molecular |
C14H15NS |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
2-methyl-N-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C14H15NS/c1-12-7-5-6-10-14(12)15-11-16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
Clave InChI |
SINIWHVMLIDSTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


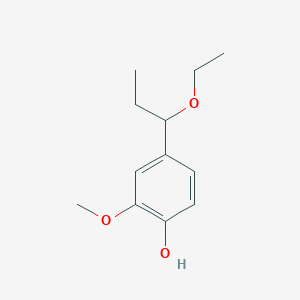

![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
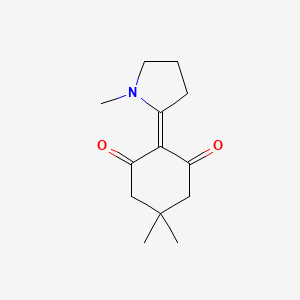

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
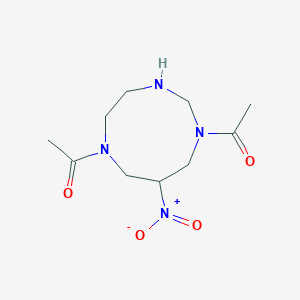
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

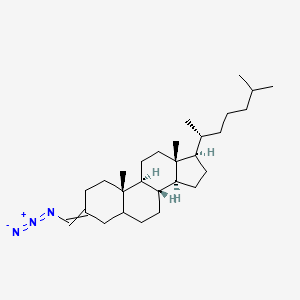

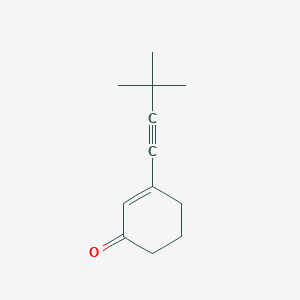
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
